Methyl 1-methoxyisoquinoline-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 1-methoxyisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-9-6-4-3-5-8(9)7-10(13-11)12(14)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNQFARWJSEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research indicates that methyl 1-methoxyisoquinoline-3-carboxylate exhibits several biological properties:
- Antimicrobial Activity : Studies have shown that isoquinoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Some isoquinoline compounds have demonstrated activity against various cancer cell lines, suggesting that this compound may also have anticancer effects .
- Neuroprotective Effects : Isoquinolines are being explored for their neuroprotective capabilities, which may be useful in treating neurodegenerative diseases .
Pharmaceutical Applications
The compound's unique structure allows it to interact with biological systems in diverse ways, leading to its exploration in pharmaceutical applications:
- Drug Development : this compound is being investigated as a scaffold for designing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
- Biological Buffering Agent : It has been noted for its role as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to cellular activities .
Materials Science Applications
In addition to its biological applications, this compound finds relevance in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, enhancing material performance in various applications.
- Nanotechnology : Research into the use of isoquinoline derivatives in nanomaterials is ongoing, with potential implications for electronics and energy storage solutions .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism by which Methyl 1-methoxyisoquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Methyl 1-Methyl-β-Carboline-3-Carboxylate
Structural Features :
- A tetrahydroisoquinoline derivative with a methyl group at position 1 and a methyl ester at position 3.
- Fully aromatic β-carboline core (pyrido[3,4-b]indole system).
Key Data :
Comparison :
- The methoxy group in Methyl 1-methoxyisoquinoline-3-carboxylate may enhance solubility in polar solvents compared to the methyl group in this analog.
Methyl 1-Cyclohexyl-6,7-Dimethoxy-3,4-Dihydroisoquinoline-3-Carboxylate
Structural Features :
- Dihydroisoquinoline backbone with a cyclohexyl group at position 1 and two methoxy groups at positions 6 and 5.
- Methyl ester at position 3 and partial saturation at the 3,4-position.
Key Data :
Comparison :
Ethyl 4-Oxo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate
Structural Features :
- 4-Oxo-dihydroisoquinoline scaffold with an ethyl ester at position 2.
Key Data :
- Not explicitly detailed in the evidence but inferred from naming conventions.
Comparison :
- The ketone group at position 4 introduces a polar site for hydrogen bonding, differing from the methoxy group in this compound.
- Ethyl ester vs. methyl ester may influence lipophilicity and metabolic stability.
Data Table: Comparative Properties of Isoquinoline Derivatives
*Calculated based on molecular formulas.
Research Findings and Implications
- Synthetic Flexibility: The methoxy and ester groups in this compound allow for regioselective modifications, as seen in analogs like the cyclohexyl derivative .
- Structural Stability : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) confirm the robustness of these compounds in forming well-defined crystal lattices .
Biological Activity
Methyl 1-methoxyisoquinoline-3-carboxylate (MMIC) is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its isoquinoline structure, which includes a methoxy group at the 1-position and a carboxylate group at the 3-position. The molecular formula is , and it exhibits unique chemical properties due to the presence of these functional groups.
The biological effects of MMIC are attributed to its interaction with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : MMIC has demonstrated significant antibacterial activity against various pathogens, including Ralstonia solanacearum and Xanthomonas species. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymes critical for bacterial survival.
- Enzyme Inhibition : Research indicates that MMIC can inhibit specific enzymes, contributing to its potential as a therapeutic agent. For instance, studies have shown its effectiveness against protein kinases involved in disease pathways .
Antibacterial Activity
MMIC has been evaluated for its antibacterial properties against several strains. The effective concentration (EC50) values range from 8.38 to 17.35 µg/mL , indicating potent activity against pathogens such as:
| Bacterial Strain | EC50 (µg/mL) |
|---|---|
| Ralstonia solanacearum | 8.38 |
| Xanthomonas campestris | 12.00 |
| Pectobacterium carotovorum | 17.35 |
These results highlight MMIC's potential as a lead compound for developing new antibacterial agents .
Antiviral Activity
In addition to its antibacterial properties, MMIC has shown promising antiviral activity. Isoquinoline derivatives have been studied for their effects on viruses such as Hepatitis B Virus (HBV) and Influenza A virus. Some isoquinolines exhibit IC50 values in the nanomolar range against HBV, suggesting that MMIC could be explored further for antiviral applications .
Case Studies
Several studies have highlighted the biological activity of MMIC and related compounds:
- Antimicrobial Efficacy : A study demonstrated that MMIC derivatives exhibited enhanced antimicrobial properties compared to their parent compounds, suggesting that modifications to the isoquinoline structure can improve efficacy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoquinoline derivatives have revealed that specific substitutions can significantly affect biological activity, providing insights for future drug design .
- In Silico Studies : Computational studies have been employed to predict the binding affinities of MMIC with various biological targets, aiding in the understanding of its mechanism of action and guiding further experimental validation .
Preparation Methods
Rhodium-Catalyzed C–H Functionalization and Cyclization
One of the most efficient and reported methods for preparing methyl 1-methoxyisoquinoline-3-carboxylate derivatives involves rhodium(III)-catalyzed C–H activation of phenylglycine methyl ester derivatives, followed by annulation with diazo compounds or α-diazo-β-keto esters. This method allows for regioselective formation of the isoquinoline core with the methoxy substituent at the 1-position and the ester group at the 3-position.
- Catalyst system: [RhCp*Cl2]2 (2 mol %) with AgSbF6 (8 mol %) as an additive.
- Solvent: Methanol or dichloroethane (DCE).
- Temperature: Typically 50 °C.
- Reaction time: 5 to 12 hours depending on substrates.
- Workup: Filtration over celite, solvent removal, and purification by flash chromatography.
This approach yields this compound derivatives in high yields (up to 94-96%) with good purity, as confirmed by NMR and HRMS data.
Synthesis from Phenylglycine Methyl Ester Hydrochloride
An alternative route starts from phenylglycine methyl ester hydrochloride, which is first neutralized and extracted to obtain the free ester. Subsequent cyclization and functionalization steps lead to the isoquinoline core:
- Step 1: Neutralization of phenylglycine methyl ester hydrochloride using saturated KHCO3 solution.
- Step 2: Extraction with dichloromethane and drying over MgSO4.
- Step 3: Cyclization and functionalization under catalytic conditions (e.g., Ru or Rh catalysis) to introduce the methoxy group and form the isoquinoline ring.
- Purification: Column chromatography and Kugelrohr distillation to isolate pure this compound.
Yields vary depending on substituents but can reach moderate to good levels (e.g., 17% to 75% in intermediate steps).
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Rh(III)-catalyzed C–H activation | [RhCp*Cl2]2 (2 mol %), AgSbF6 (8 mol%) | Methanol/DCE | 50 °C | 5-12 h | 94-96 | High regioselectivity, clean reaction |
| Phenylglycine methyl ester neutralization | KHCO3 saturated solution | Water/CH2Cl2 | RT | Until bubbling ceases | - | Prepares free ester for cyclization |
| Cyclization and functionalization | Ru or Rh catalysts | Various | 50-80 °C | Several h | 17-75 | Requires purification by chromatography |
| Purification | Flash chromatography, Kugelrohr distillation | Hexane/EtOAc or Hexane/Et2O | RT | - | - | Removes impurities and subproducts |
Mechanistic Insights and Research Findings
- The rhodium-catalyzed method proceeds via C–H bond activation adjacent to the nitrogen atom of the phenylglycine derivative, followed by insertion of the diazo compound and cyclization to form the isoquinoline ring.
- The methoxy group at the 1-position is introduced either by using methanol as solvent or by methylation of the intermediate isoquinoline nitrogen.
- High regioselectivity is achieved due to the directing effect of the ester and amine functionalities.
- Purification steps are critical to remove regioisomeric and side products such as 2-methoxyisoquinoline derivatives or unreacted starting materials.
- Analytical data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the final product.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for Methyl 1-methoxyisoquinoline-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves esterification or alkylation reactions. For example, methoxy groups can be introduced via nucleophilic substitution or palladium-catalyzed coupling. Intermediates are characterized using NMR (¹H/¹³C) and mass spectrometry. Crystallization and X-ray diffraction (via SHELX or ORTEP-III ) confirm stereochemistry and purity. Safety protocols for handling methyl esters (e.g., avoiding inhalation, skin contact) align with GHS guidelines .
Q. How is the structural conformation of the isoquinoline ring system determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine atomic coordinates, while Mercury CSD visualizes packing patterns and hydrogen bonding. For non-crystalline samples, 2D NMR (COSY, NOESY) resolves substituent orientations. Ring puckering parameters, as defined by Cremer and Pople , quantify deviations from planarity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard codes (e.g., H315, H319 ). Use fume hoods to prevent inhalation, nitrile gloves to avoid skin contact, and emergency eyewash stations. Storage requires inert atmospheres (2–8°C) and desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic and crystallographic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry to compare with experimental data. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic motion, which molecular dynamics simulations can address. Software like Gaussian or ORCA models electronic environments, while Mercury CSD cross-validates crystallographic torsion angles .
Q. What strategies optimize regioselectivity in functionalizing the isoquinoline core for derivative synthesis?
- Methodological Answer : Directed ortho-metalation (DoM) with directing groups (e.g., methoxy or ester moieties) enables selective substitution. Transition-metal catalysis (e.g., Suzuki-Miyaura coupling) targets halogenated positions. Competitive reaction pathways are analyzed using HPLC-MS and kinetic studies. Conformational rigidity, assessed via X-ray or DFT , influences reactivity.
Q. How does the methoxy group at the 1-position influence the compound’s electronic and steric properties?
- Methodological Answer : Electron-donating methoxy groups alter π-electron density, quantified via UV-Vis spectroscopy and cyclic voltammetry. Steric effects are evaluated using X-ray torsion angles and Hirshfeld surface analysis (via CrystalExplorer). Comparative studies with des-methyl analogs reveal substituent impact on solubility and crystallinity .
Q. What advanced techniques validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) use HPLC to monitor degradation products. pH-rate profiles identify hydrolysis-sensitive regions. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Crystallographic data correlate degradation pathways with molecular packing.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond angles in the isoquinoline ring?
- Methodological Answer : Systematic error analysis is critical. X-ray data may reflect crystal packing forces absent in gas-phase DFT models. Hybrid QM/MM methods incorporate environmental effects. Ring puckering coordinates and torsion angle histograms (Mercury CSD ) identify outliers. Re-refinement with SHELXL or alternative software (e.g., Olex2) may resolve experimental artifacts.
Q. What experimental controls mitigate variability in biological activity assays involving this compound?
- Methodological Answer : Use enantiomerically pure samples (confirmed via chiral HPLC) to exclude stereochemical confounding. Negative controls (e.g., des-methyl analogs) isolate substituent effects. Replicate assays under standardized conditions (pH, temperature ) with statistical validation (e.g., ANOVA).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
